2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol

Catalog No.
S3231036
CAS No.
415932-24-0
M.F
C14H20I2N2O
M. Wt
486.136
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino...

CAS Number

415932-24-0

Product Name

2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol

IUPAC Name

2,4-diiodo-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol

Molecular Formula

C14H20I2N2O

Molecular Weight

486.136

InChI

InChI=1S/C14H20I2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3

InChI Key

IAJFTEUXEMKNJL-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)I)I)O

solubility

not available

2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol is a complex organic compound characterized by its unique structural features. It contains two iodine atoms at the 2 and 4 positions of the phenolic ring, which significantly influence its chemical properties and biological activity. The presence of a methyl group attached to a piperidine moiety adds to its pharmacological potential, making it a subject of interest in medicinal chemistry.

Typical of phenolic compounds, including:

  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles, enhancing the compound's reactivity.
  • Oxidation: The hydroxyl group can be oxidized to form quinones, which may exhibit different biological activities.
  • Condensation Reactions: The amine group can participate in condensation reactions to form more complex structures, potentially leading to derivatives with enhanced efficacy.

Synthesis of 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol can be achieved through several methods:

  • Iodination of Phenolic Compounds: Starting from a suitable phenol, iodine can be introduced using electrophilic aromatic substitution.
  • Amine Coupling: The piperidine derivative can be synthesized separately and then coupled with the iodinated phenolic compound through nucleophilic substitution.
  • One-Pot Synthesis: A more advanced method may involve a one-pot synthesis where all components are reacted simultaneously under controlled conditions to yield the final product efficiently.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for antiviral and anticancer drugs due to its biological activity.
  • Research: Useful in studies aimed at understanding the mechanisms of action of similar compounds or in drug development processes.
  • Chemical Probes: Can serve as a tool in biochemical assays to investigate specific biological pathways.

Interaction studies reveal that 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol may interact with various biological targets:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit certain enzymes involved in metabolic pathways, suggesting this compound may exhibit similar properties.
  • Receptor Binding: Potential interactions with nuclear receptors have been noted, which could influence gene expression and cellular responses .

Several compounds share structural similarities with 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-Diiodo-6-{[propylimino]methyl}phenolIodine substituents on phenolExhibits different biological activity profile
2-Iodo-4-methoxyphenolMethoxy group instead of amino substitutionDifferent solubility and reactivity
3,5-DiiodosalicylaldehydeAldehyde functional groupUsed in different synthetic pathways

These compounds highlight the uniqueness of 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol through its specific combination of iodine substitutions and piperidine attachment, which may confer unique pharmacological properties.

The regioselective introduction of iodine atoms at the ortho (C2) and para (C4) positions of phenolic derivatives is critical for synthesizing 2,4-diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol. Traditional electrophilic iodination using aqueous iodine (I₂) in acetate buffer (pH 5) favors ortho substitution due to the electronic activation by the hydroxyl group and the steric/electronic effects of iodine itself. For example, direct iodination of phenol with I₂ at pH 5 yields 2-iodophenol and 4-iodophenol in a 13:1 ratio, attributed to the preferential formation of hypoiodous acid (HOI) as the active iodinating species.

Enzymatic approaches, such as lactoperoxidase-mediated iodination, slightly reduce this ortho/para bias (6:1 ratio), likely due to enzyme-iodine complex interactions. Recent advances in hypervalent iodine reagents, such as N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, enable rapid and specific iodination of phenolic substrates with near-quantitative yields. These reagents exploit the triazine scaffold to stabilize iodonium ions (I⁺), facilitating sequential iodination at both ortho and para positions without requiring harsh oxidants.

Table 1. Ortho/Para Ratios in Phenol Iodination

MethodOrtho (%)Para (%)Ortho/Para Ratio
Aqueous I₂ (pH 5)93713:1
Lactoperoxidase + I⁻/H₂O₂86146:1
Hypervalent Reagent95519:1

Role of N-Methylpiperidine Moieties in Directing Group-Assisted Functionalization

The N-methylpiperidine moiety in 2,4-diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol serves dual roles: (1) as a directing group for regioselective iodination and (2) as a steric modulator. The tertiary amine in the piperidine ring coordinates with iodinating agents, such as HOI or hypervalent iodine complexes, stabilizing transition states during electrophilic substitution. This coordination is enhanced in aqueous media, where the amine remains partially protonated, creating a localized positive charge that attracts iodonium ions.

Additionally, the bulky N-methylpiperidine group sterically hinders substitution at the meta position, further directing iodine to the ortho and para sites. Computational studies suggest that the amine’s lone pair electrons participate in hydrogen bonding with water molecules, orienting the iodinating species toward specific aromatic positions.

Solvent Effects in Aqueous-Mediated Amine-Iodine Complex Formation

Aqueous solvents are pivotal in stabilizing amine-iodine complexes during iodination. In acetate buffer (pH 5), the N-methylpiperidine moiety remains protonated, facilitating ionic interactions with iodonium species (e.g., HOI or I⁺). Polar protic solvents like water enhance the solubility of iodide salts (e.g., KI) and promote the in situ generation of hypoiodous acid via oxidation by laccase enzymes or hydrogen peroxide.

Table 2. Solvent Impact on Iodination Efficiency

SolventDielectric ConstantIodination Yield (%)Ortho/Para Ratio
Water80.19213:1
Methanol32.7788:1
Acetonitrile37.5655:1

Non-aqueous solvents, such as acetonitrile, reduce regioselectivity due to diminished stabilization of ionic intermediates. Conversely, aqueous systems enable precise control over pH and ionic strength, optimizing both reaction rate and selectivity.

Comparative Analysis of Hypervalent Iodine Reagents vs. Traditional Electrophilic Substitution

Hypervalent iodine reagents offer distinct advantages over traditional electrophilic iodination methods. For instance, N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate enables triple iodination in a single step with 95–99% yields, bypassing the need for stoichiometric oxidants like hydrogen peroxide. In contrast, traditional methods relying on I₂ or HOI require careful control of iodide concentrations to prevent polyiodination.

Table 3. Comparison of Iodination Methods

ParameterTraditional (I₂/H₂O₂)Hypervalent Reagent
Yield (%)70–8595–99
Reaction Time (h)2–40.5–1
Regioselectivity (Ortho/Para)13:119:1
Oxidant RequiredYesNo

Hypervalent reagents also minimize side reactions, such as dimerization of iodophenols, which is prevalent in aqueous I₂ systems. However, their higher cost and sensitivity to moisture limit large-scale applications.

The 2,4-diiodo substitution pattern on the phenolic ring introduces significant electronic perturbations. Iodine’s polarizable electron cloud creates a dual inductive and resonance effect, with the inductive withdrawal (-I) dominating over weak resonance donation (+M). Density functional theory (DFT) calculations on analogous systems show that iodine substituents reduce the aromatic ring’s electron density by 12–18%, as measured by Fukui electrophilicity indices [2]. This aligns with experimental observations in iodination reactions, where electron-deficient aromatic systems exhibit faster electrophilic substitution kinetics [2].

Comparative studies of mono- and diiodinated phenols demonstrate that the 2,4-diiodo configuration induces a synergistic electronic effect. The para-iodine atom amplifies the meta-directing influence of the ortho-iodine, creating a localized electrophilic "hotspot" at the 6-position. This is corroborated by Hammett substituent constants (σ), where dual iodine substitution yields a cumulative σ value of +1.24, compared to +0.68 for monoiodination [2]. Such electronic polarization facilitates regioselective functionalization at the 6-position, as evidenced by the compound’s reactivity in Ullmann coupling and nucleophilic aromatic substitution reactions.

A critical factor in this behavior is the iodine–arene interaction energy, calculated at −28.6 kJ/mol per iodine atom using dispersion-corrected DFT [2]. This stabilizes transition states in electrophilic attacks while maintaining the aromatic sextet. The table below summarizes key electronic parameters for the compound’s phenolic core:

ParameterValue (monoiodo)Value (diiodo)Measurement Method
Ring electron density (e⁻/ų)0.450.38DFT (B3LYP/6-31G*)
Local electrophilicity (ω)1.72 eV2.14 eVConceptual DFT
Hammett σ+0.68+1.24Kinetic analysis

Conformational Dynamics of Methylpiperidinylamino Methyl Side Chains

The methylpiperidinylamino methyl group adopts a restricted conformational landscape due to steric and electronic constraints. Nuclear Overhauser effect spectroscopy (NOESY) studies reveal two dominant conformers:

  • Axial-chair conformation: The piperidine ring adopts a chair geometry with the methyl group axial, minimizing 1,3-diaxial repulsions. This conformation places the amino methyl substituent in a pseudo-equatorial position, enabling hydrogen bonding with the phenolic oxygen.
  • Twist-boat conformation: Observed in polar solvents, this higher-energy state (ΔG‡ = 8.3 kJ/mol) allows partial conjugation between the piperidine nitrogen lone pair and the aromatic π-system [3].

The energy barrier for interconversion between these states is solvent-dependent, ranging from 6.2 kJ/mol in chloroform to 11.7 kJ/mol in dimethyl sulfoxide (DMSO). Molecular dynamics simulations indicate that the methyl group at the 1-position of the piperidine ring creates a steric "gate" that slows nitrogen inversion by 40% compared to unmethylated analogs [3]. This rigidity enhances stereochemical control in reactions involving the amino group.

Notably, the side chain’s conformation directly modulates the phenolic hydroxyl’s acidity. In the axial-chair state, hydrogen bonding between the amino methyl and hydroxyl groups lowers the pKa by 0.8 units (from 9.4 to 8.6) [3]. This dynamic acidification enables pH-selective reactions under mild conditions, as demonstrated in oxidative dearomatization experiments.

Transient Intermediate Characterization in Oxidative Dearomatization Pathways

Oxidative dearomatization of the compound proceeds through a multistep mechanism involving iodine-centered radicals and quinoid intermediates. Time-resolved electron paramagnetic resonance (TR-EPR) spectroscopy identifies three transient species:

  • Phenoxyl radical: Formed via single-electron oxidation (E° = +0.91 V vs. SCE), this intermediate exhibits a g-factor of 2.0043 and hyperfine coupling to the iodine nuclei (A(¹²⁷I) = 12.5 MHz) [4].
  • Iodonio intermediate: A short-lived dioxolanium species (t₁/₂ < 10 μs) generated by attack of iodonium ions (I⁺) at the 6-position. Isotopic labeling studies (¹³C-6) confirm this intermediate’s structure through distinct ¹³C NMR shifts at δ 178–182 ppm [4].
  • Spirocyclic quinone methide: The final dearomatized product forms via 6-endo-trig cyclization, with second-order kinetics (k = 1.2 × 10³ M⁻¹s⁻¹) [4].

The reaction’s regioselectivity is governed by spin density distribution in the phenoxyl radical phase. DFT calculations show 78% spin density localization at the 6-position, directing subsequent iodonio group addition [4]. The table below contrasts key parameters for each intermediate:

IntermediateLifetime (μs)Spin Density (6-position)Key Spectral Signature
Phenoxyl radical150 ± 200.78 eEPR: 5-line hyperfine splitting
Iodonio intermediate8 ± 2N/A¹³C NMR: δ 180.2 ppm
Quinone methideStableN/AUV-Vis: λmax = 420 nm (ε = 8900)

The dearomatization pathway is further influenced by the methylpiperidinylamino methyl group’s conformation. Axial-chair conformers accelerate cyclization by pre-organizing the amino methyl group for intramolecular nucleophilic attack, reducing the activation energy by 15 kJ/mol compared to twist-boat states [3].

Density Functional Theory (DFT) Analysis of Charge Distribution Patterns

Density Functional Theory analysis represents the cornerstone of computational investigations for 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol, providing detailed insights into the electronic structure and charge distribution patterns across the molecular framework [1] [2]. DFT calculations employing B3LYP/6-31G** and M06-2X/def2-TZVP functionals reveal distinct charge distribution characteristics that govern the compound's reactivity and interaction potential [3] [4].

The electronic structure analysis demonstrates that the phenol moiety exhibits significant electron density localization, particularly at the hydroxyl oxygen atom, which carries a partial negative charge of approximately -0.67 (Hartree-Fock) to -0.49 (B3LYP) atomic units [5]. This pronounced electronegativity creates a reactive site for hydrogen bonding interactions and electrophilic attack. The aromatic ring system displays characteristic π-electron delocalization, with carbon atoms showing alternating charge patterns that reflect the aromatic character of the phenol ring [6] [7].

Iodine atoms at positions 2 and 4 significantly influence the charge distribution patterns, creating regions of positive electrostatic potential due to their electron-withdrawing nature [8] [1]. DFT calculations indicate that these halogen atoms carry partial positive charges ranging from +0.15 to +0.32 atomic units, establishing σ-holes that enable halogen bonding interactions with electron-rich regions of target proteins [9] [10]. This charge distribution pattern is crucial for understanding the compound's binding affinity to biological targets, particularly the p53 Y220C mutant protein where halogen bonding plays a significant role in stabilization [11] [12].

The piperidine ring system exhibits distinct charge characteristics, with the nitrogen atom carrying a substantial negative charge of -0.365 (Mulliken) to -0.665 (Natural Bond Orbital) atomic units [13]. This electron-rich center serves as a nucleophilic site, contributing to the compound's ability to form coordination bonds with metal centers and participate in charge-transfer complexes [14] [15]. The methyl substituents on the piperidine ring show typical aliphatic charge patterns, with carbon atoms carrying slight negative charges and hydrogen atoms bearing small positive charges [16] [17].

Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the phenol ring system and the amino linkage, while the Lowest Unoccupied Molecular Orbital (LUMO) extends across the entire conjugated system [5] [18]. The calculated HOMO-LUMO energy gap of approximately 3.04-4.04 eV suggests moderate chemical reactivity, with the compound being neither highly reactive nor completely inert [19] [16]. This energy gap indicates the compound's potential for charge transfer interactions while maintaining sufficient stability for biological applications.

ParameterHF/6-31G**B3LYP/6-31G**M06-2X/def2-TZVP
HOMO Energy (eV)-8.24-6.15-6.42
LUMO Energy (eV)-1.12-2.11-1.38
Energy Gap (eV)7.124.045.04
Dipole Moment (D)4.233.673.89
Ionization Potential (eV)8.246.156.42
Electron Affinity (eV)1.122.111.38

Molecular Docking Studies with Biological Target Proteins

Molecular docking investigations reveal the compound's exceptional binding affinity to multiple biological targets, with particular emphasis on the p53 Y220C mutant protein, which represents a significant therapeutic target in cancer research [11] [20]. The Y220C mutation creates a surface cavity that accommodates small molecule stabilizers, and 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol demonstrates remarkable binding characteristics within this pocket [12] [21].

p53 Y220C Mutant Protein Interactions: Docking simulations reveal that the compound binds to the Y220C-induced cavity with binding affinities ranging from 320 nM to 4 μM [21] [22]. The iodinated phenol core positions itself within the hydrophobic pocket, forming multiple halogen bonds with cavity residues His102 and Trp130 [20] [11]. The piperidine moiety extends toward the protein surface, establishing additional hydrogen bonding interactions with polar residues. This binding mode results in protein stabilization, with thermal shift increases of 2.7-3.0°C observed in differential scanning fluorimetry experiments [21] [12].

Flavohemoglobin (flavoHB) Enzyme: Molecular docking studies demonstrate strong binding interactions with bacterial flavohemoglobin enzyme, yielding binding energies ranging from -6.3 to -10.4 kcal/mol [23]. The compound forms three hydrogen bonds with residues Tyr29, Ala130, and Glu226, with bond distances of 2.98, 3.01, and 2.98 Å respectively [23]. These interactions position the compound as a potential bacterial enzyme inhibitor, suggesting applications in antimicrobial therapy development.

SARS-CoV-2 Main Protease (Mpro): Docking investigations with the SARS-CoV-2 main protease reveal binding energies between -4.29 and -6.78 kcal/mol [24]. The compound demonstrates preferential binding to the active site cavity, forming hydrogen bonds with catalytic residues His41 and Cys145 [24]. The iodine atoms contribute to binding through halogen bonding interactions, while the piperidine ring provides additional hydrophobic contacts with the protein surface [24].

Acetylcholinesterase (AChE): Molecular docking studies indicate competitive inhibition potential with IC50 values ranging from 0.18 to 1.0 μM [25]. The compound binds within the active site gorge, with the phenol ring positioning near the catalytic triad and the piperidine moiety extending toward the peripheral anionic site [26]. This binding mode suggests potential applications in neurodegenerative disease treatment, particularly Alzheimer's disease where AChE inhibition is a established therapeutic strategy [26].

Target ProteinBinding AffinityKey InteractionsTherapeutic Relevance
p53 Y220CKd = 320 nM - 4 μMHalogen bonds, hydrophobic interactionsCancer therapy
FlavoHBΔG = -6.3 to -10.4 kcal/molHydrogen bonds with Tyr29, Ala130Antimicrobial activity
SARS-CoV-2 MproΔG = -4.29 to -6.78 kcal/molActive site binding, His41/Cys145Antiviral therapy
AcetylcholinesteraseIC50 = 0.18 - 1.0 μMCompetitive inhibitionNeurological disorders

Solvent-Accessible Surface Area Predictions for Reactivity Hotspots

Solvent-accessible surface area (SASA) calculations provide crucial insights into the compound's reactivity hotspots and molecular recognition patterns [27] [28]. The Shrake-Rupley algorithm, implemented through molecular dynamics simulations, reveals distinct accessibility patterns that correlate with experimental reactivity observations [27] [29].

Total SASA Analysis: The compound exhibits a total solvent-accessible surface area of approximately 650-750 Ų, with significant contributions from both polar and nonpolar regions [28] [30]. The polar SASA component, comprising approximately 35-40% of the total surface area, primarily originates from the phenol hydroxyl group, the amino linkage, and the piperidine nitrogen atom [28]. This polar surface area distribution creates distinct hydrophilic patches that facilitate hydrogen bonding interactions with biological targets.

Phenol Ring Reactivity: The phenol ring system contributes approximately 120-150 Ų to the total SASA, with the hydroxyl group showing the highest accessibility [29] [28]. This accessibility pattern correlates with the compound's ability to form hydrogen bonds and participate in π-π stacking interactions with aromatic residues in target proteins [31] [32]. The ortho-positioned iodine atoms create sterically hindered regions that reduce local accessibility while simultaneously providing sites for halogen bonding [9] [10].

Piperidine Ring Accessibility: The piperidine ring contributes 80-120 Ų to the total SASA, with the nitrogen atom showing moderate accessibility due to the chair conformation of the saturated ring [13] [14]. The methyl substituents on the piperidine ring create additional hydrophobic surface area that contributes to nonspecific binding interactions with protein surfaces [33] [34]. Time-dependent SASA calculations reveal conformational flexibility of the piperidine ring, with barrier heights of 2-4 kcal/mol for ring flipping motions [28] [35].

Iodine Atom Hotspots: Each iodine atom contributes approximately 60-80 Ų to the accessible surface area, creating distinct reactivity hotspots for halogen bonding interactions [8] [10]. The σ-holes associated with these atoms are predicted to be highly accessible to electron-rich regions of target proteins, consistent with observed binding affinities to the p53 Y220C cavity [20] [21]. Molecular dynamics simulations reveal that these iodine atoms maintain consistent accessibility across different conformational states, suggesting robust halogen bonding potential [36] [37].

Amino Linkage Reactivity: The amino linkage connecting the phenol and piperidine moieties contributes approximately 40-60 Ų to the accessible surface area [17] [38]. This region exhibits intermediate polarity and serves as a flexible hinge that allows the compound to adopt multiple binding conformations [23] [24]. The accessibility of this linkage region correlates with the compound's ability to bind to diverse protein targets with varying cavity geometries.

Structural ComponentSASA (Ų)Accessibility PatternReactivity Significance
Phenol ring120-150High hydroxyl accessibilityHydrogen bonding, π-stacking
Piperidine ring80-120Moderate nitrogen accessibilityCoordination, hydrophobic contacts
Iodine atoms60-80 eachConsistent σ-hole exposureHalogen bonding
Amino linkage40-60Flexible hinge regionConformational adaptation
Methyl groups20-30 eachHydrophobic surfaceNonspecific binding

XLogP3

3.3

Wikipedia

2,4-bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol

Dates

Last modified: 08-19-2023

Explore Compound Types